molecular formula C23H26N2O4S B2903610 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide CAS No. 920403-12-9

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Cat. No.: B2903610
CAS No.: 920403-12-9
M. Wt: 426.53
InChI Key: RHBXGAOFLNYWMO-UHFFFAOYSA-N
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Description

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of protein-protein interactions and allosteric modulation. Its structure integrates a naphthalene sulfonamide moiety, a group known in various pharmacological agents, linked to a 3-methoxyphenyl group via a morpholinoethyl chain. While specific biological data for this precise compound is limited in the public domain, its core structure suggests potential as a valuable research tool. Molecules featuring a naphthalene-sulfonamide core and a morpholino group have been identified as inhibitors for various biological targets. Notably, structurally similar compounds have been investigated as allosteric inhibitors of the C-terminal domain of Heat Shock Protein 90 (Hsp90), a chaperone protein critical for the stability of numerous oncogenic clients, making it a target in oncology research, including for triple-negative breast cancer . Inhibition of Hsp90 by such analogs leads to the degradation of client proteins, induction of apoptosis, and suppression of cancer cell proliferation, without triggering a pro-survival heat shock response—a distinct advantage over N-terminal Hsp90 inhibitors . Furthermore, sulfonamide-based compounds are prevalent in neuroscience research, with some molecules being explored for their binding affinity to targets relevant to amyotrophic lateral sclerosis (ALS) and other neurological disorders . The presence of the morpholine ring is a common feature in drugs and bioactive compounds, often employed to enhance solubility and influence pharmacokinetic properties. This compound is provided for research purposes to facilitate the exploration of these and other novel biological pathways. Researchers can use it as a chemical probe to study enzyme function, cellular signaling, and for hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-28-20-9-4-8-19(16-20)22(25-12-14-29-15-13-25)17-24-30(26,27)23-11-5-7-18-6-2-3-10-21(18)23/h2-11,16,22,24H,12-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBXGAOFLNYWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various chemical pathways, often involving the reaction of naphthalene-1-sulfonyl chloride with morpholinoethylamine derivatives. The presence of the methoxyphenyl group is crucial for enhancing the compound's biological properties.

Enzyme Inhibition

Recent studies have demonstrated that sulfonamide derivatives, including compounds similar to this compound, exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX. For instance, a related compound showed an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II . This selectivity is essential for minimizing side effects in therapeutic applications.

Anticancer Properties

The compound has also shown promising results in inducing apoptosis in cancer cell lines. For example, a structurally similar sulfonamide was able to induce a 22-fold increase in annexin V-FITC staining in MDA-MB-231 breast cancer cells, suggesting potent anticancer activity . The mechanism of action may involve the disruption of cellular homeostasis through enzyme inhibition.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Compounds with similar structures have been evaluated for their antibacterial and anti-biofilm activities. The presence of the morpholinoethyl group enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. The introduction of electron-donating groups like methoxy can enhance lipophilicity and improve membrane permeability, which is vital for cellular uptake and subsequent biological activity. A study indicated that modifications at specific positions on the phenyl ring could significantly alter antibacterial efficacy .

Structural Feature Effect on Activity
Methoxy group (–OCH₃)Increases lipophilicity and cellular uptake
Morpholinoethyl groupEnhances enzyme inhibition
Naphthalene coreProvides structural stability

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the effects of various sulfonamides on MDA-MB-231 cells, revealing that certain derivatives led to significant apoptosis through caspase activation pathways.
  • Antibacterial Efficacy : Another research focused on a series of naphthalene sulfonamides against Gram-positive and Gram-negative bacteria, demonstrating that modifications could enhance activity against resistant strains.

Scientific Research Applications

Enzyme Inhibition

Recent studies indicate that sulfonamide derivatives, including this compound, exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX. The inhibitory potency is reflected in IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating strong selectivity over CA II, which is essential for minimizing side effects in therapeutic applications.

Anticancer Properties

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies have reported a 22-fold increase in annexin V-FITC staining in MDA-MB-231 breast cancer cells, indicating potent anticancer activity. The mechanism of action may involve disruption of cellular homeostasis through enzyme inhibition.

Antimicrobial Activity

This compound is also noted for its antimicrobial properties. Sulfonamides are traditionally recognized for their antibacterial effects, and compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the morpholinoethyl group enhances interactions with bacterial enzymes, potentially increasing effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural features. Key findings include:

Structural FeatureEffect on Activity
Methoxy group (–OCH₃)Increases lipophilicity and cellular uptake
Morpholinoethyl groupEnhances enzyme inhibition
Naphthalene coreProvides structural stability

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the effects of various sulfonamides on MDA-MB-231 cells, revealing significant apoptosis through caspase activation pathways.
  • Antibacterial Efficacy : Another research focused on a series of naphthalene sulfonamides against both Gram-positive and Gram-negative bacteria, demonstrating that structural modifications could enhance activity against resistant strains.
  • FABP4 Inhibition : A study identified naphthalene-1-sulfonamide derivatives as novel inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolism and inflammation. Compounds showed binding affinities comparable to established inhibitors, indicating potential for treating immunometabolic diseases .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide (Compound I)

  • Structure: Shares the naphthalene-1-sulfonamide core but differs in substituents: a 3,4-dimethoxyphenyl group and a methylated ethylamine chain instead of 3-methoxyphenyl and morpholinoethyl groups.
  • Key Findings :
    • Exhibits antimicrobial and anticancer activities attributed to the sulfonamide moiety and methoxy-substituted aromatic ring .
    • Crystal structure analysis reveals weak intramolecular C–H⋯O hydrogen bonds and π–π stacking interactions, stabilizing its conformation .
  • Synthesis : Prepared via reaction of naphthalene-1-sulfonyl chloride with [2-(3,4-dimethoxyphenyl)ethyl]-methylamine in methylene dichloride .

N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)naphthalene-1-sulfonamide (Compound 1i)

  • Structure : Contains a naphthalene-1-sulfonamide group linked to a pyrazole-pyridine scaffold with a 3-methoxyphenyl substituent.
  • Key Findings :
    • Reported as a white solid with a melting point of 180°C, confirmed by $^1$H-NMR and LC-MS data .
    • The extended π-system (naphthalene-pyridine-pyrazole) may enhance binding to hydrophobic enzyme pockets.

N-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)Naphthalene-1-sulfonamide

  • Structure: Features a dimethylamino group and thiophene ring instead of morpholino and 3-methoxyphenyl groups.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₅N₃O₄S 439.5 Not Reported 3-Methoxyphenyl, Morpholinoethyl
Compound I C₂₁H₂₃NO₅S 401.5 Not Reported 3,4-Dimethoxyphenyl, Methylamine
Compound 1i C₃₂H₂₇N₅O₃S 561.6 180 Pyrazole-Pyridine, 3-Methoxyphenyl
N-(2-(Dimethylamino)-… C₁₈H₂₀N₂O₂S₂ 360.5 Not Reported Thiophen-3-yl, Dimethylamino

Notes:

  • The target compound’s higher molecular weight (439.5 g/mol) compared to Compound I (401.5 g/mol) reflects the morpholinoethyl group’s bulkiness.
  • Melting points for sulfonamide derivatives typically range from 118–180°C, influenced by crystallinity and intermolecular interactions .

Preparation Methods

Reductive Amination Pathway

A two-step sequence synthesizes the amine intermediate:

Step 1 : Condensation of 3-methoxybenzaldehyde with ethylenediamine in methanol, followed by morpholine addition.

Step 2 : Sodium cyanoborohydride (NaBH₃CN)-mediated reductive amination under acidic conditions (pH 4–5):

$$
\text{3-Methoxybenzaldehyde} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{2-(3-Methoxyphenyl)-2-morpholinoethylamine} \quad
$$

Key Parameters

  • Molar Ratio : 1:1.2 (aldehyde:morpholine)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Yield : 58–63% after column chromatography (SiO₂, EtOAc/hexane)

Alternative Pathway: Nucleophilic Substitution

Patent US9428524B2 describes morpholinoethylamine synthesis via alkylation of morpholine with 2-chloro-1-(3-methoxyphenyl)ethane:

$$
\text{Morpholine} + \text{2-Chloro-1-(3-methoxyphenyl)ethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3-Methoxyphenyl)-2-morpholinoethylamine} \quad
$$

Conditions

  • Base : Potassium carbonate (3.0 equiv)
  • Solvent : DMF (anhydrous)
  • Temperature : 80°C, 12 hr
  • Yield : 54–60%

Coupling Reaction: Sulfonamide Formation

The final step couples naphthalene-1-sulfonyl chloride with 2-(3-methoxyphenyl)-2-morpholinoethylamine under basic conditions. WO2004099150A2 validates similar sulfonamide couplings using triethylamine (TEA) in dichloromethane (DCM):

$$
\text{Naphthalene-1-sulfonyl chloride} + \text{Amine} \xrightarrow{\text{TEA}, \text{DCM}} \text{Target Compound} \quad
$$

Optimized Protocol

  • Solvent : DCM (0.1 M)
  • Base : TEA (2.5 equiv)
  • Temperature : 0°C → RT, 4 hr
  • Workup : Aqueous extraction, dried (MgSO₄), concentrated
  • Purification : Recrystallization (ethanol/water)
  • Yield : 75–82%

Reaction Optimization and Challenges

Sulfonyl Chloride Stability

Naphthalene-1-sulfonyl chloride is moisture-sensitive. Patent EP0553016A1 recommends in situ generation or storage under argon.

Amine Protection

Primary amines may require Boc protection during coupling. US9428524B2 reports using tert-butyloxycarbonyl (Boc) groups to prevent side reactions:

$$
\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{Deprotected amine} \quad
$$

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene H-8)
  • δ 7.92–7.85 (m, 3H, naphthalene H-2, H-3, H-4)
  • δ 6.88 (s, 1H, 3-methoxyphenyl H-2)
  • δ 3.81 (s, 3H, OCH₃)
  • δ 3.68–3.61 (m, 4H, morpholine CH₂)

IR (KBr)

  • 1345 cm⁻¹ (S=O asymmetric stretch)
  • 1160 cm⁻¹ (S=O symmetric stretch)
  • 1240 cm⁻¹ (C–O–C ether)

Q & A

Q. What are the standard synthesis protocols for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, and how are yields optimized?

Answer: The synthesis typically involves a multi-step approach:

Sulfonamide Core Formation : React naphthalene-1-sulfonyl chloride with a morpholinoethylamine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .

Functional Group Introduction : Couple the intermediate with 3-methoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization : Adjust reaction time (12–24 hours), temperature (room temperature to 70°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine). Catalysts like triethylamine or DMAP improve reaction efficiency .

Q. How is the molecular structure of this compound characterized in academic research?

Answer: Characterization employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, morpholine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 439.18) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm1^{-1} (sulfonamide S=O stretching) and 2800–2900 cm1^{-1} (morpholine C-H) .

Advanced Research Questions

Q. What methodologies are used to analyze conflicting data in biological activity assays for this compound?

Answer: Contradictions in bioactivity (e.g., variable IC50_{50} values in enzyme inhibition) are resolved via:

  • Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • QSAR Modeling : Correlate structural features (e.g., methoxy group position, morpholine ring flexibility) with activity trends across derivatives .
  • Dose-Response Replication : Test multiple concentrations (0.1–100 µM) in triplicate to assess reproducibility, accounting for solvent effects (e.g., DMSO < 1% v/v) .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Answer: A robust experimental framework includes:

Kinase Panel Screening : Use recombinant kinases (e.g., CDK2, EGFR) in ATP-competitive assays (LANCE Ultra or HTRF) at 10 µM compound concentration .

Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding motifs (e.g., sulfonamide interactions with catalytic lysine) .

Cellular Validation : Measure downstream phosphorylation (e.g., Western blot for p-ERK/p-AKT) in cancer cell lines (IC50_{50} determination) .

Q. What strategies address solubility challenges in in vivo pharmacokinetic studies?

Answer:

  • Formulation Optimization : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve bioavailability .
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. How are toxicological profiles evaluated during preclinical development?

Answer:

  • In Vitro Toxicity : Test hepatic (HepG2) and renal (HEK293) cell viability (MTT assay) at 10–100 µM .
  • In Vivo Studies : Administer doses (10–100 mg/kg) to rodents for 28 days; monitor serum ALT/AST (liver function) and BUN/creatinine (kidney function) .
  • Metabolite Identification : Use UPLC-QTOF to detect reactive metabolites (e.g., quinone intermediates) linked to oxidative stress .

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